Synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester: An In-Depth Technical Guide
Synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester: An In-Depth Technical Guide
Executive Summary & Strategic Utility
The synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester represents a critical entry point into the chemistry of non-proteinogenic amino acids. This molecule serves as the direct precursor to the Jackson Reagent (an organozinc species), enabling the Negishi cross-coupling reaction to install diverse side chains onto the alanine scaffold.
Unlike standard alkyl halides, this
This guide details two synthetic pathways:
-
The Robust Stepwise Route (Via Tosylate): Recommended for scalability and high purity.
-
The Direct Route (Appel Reaction): Recommended for rapid, small-scale synthesis.
Retrosynthetic Analysis & Pathway Logic
To synthesize the target 3-iodo compound, we must transform the hydroxyl group of serine into an iodide. The retrosynthetic disconnection focuses on the
Strategic Considerations
-
Stereochemistry: Starting with DL-Serine yields the racemic product. The chemistry preserves the stereocenter integrity (with inversion at the
-carbon if it were chiral, though irrelevant for the -position of serine unless isotopically labeled; however, racemization at the -carbon is the main concern to avoid, which is managed by base selection). -
Protection Strategy:
-
C-Terminus: Methyl ester (Stable, minimizes steric bulk).
-
N-Terminus: Cbz (Stable to weak acids/bases, prevents chelation interference during subsequent organometallic steps).
-
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic workflows. Route 3A/4A (Solid lines) is the standard high-purity method. Route 3B (Dashed) is the direct "one-pot" alternative.
Protocol 1: The Robust Route (Via Tosylation)
This approach is validated by the work of Jackson et al. (originally for the Boc variant) and is the industry standard for generating high-purity precursors for organometallic coupling. It avoids the difficult removal of triphenylphosphine oxide associated with the Appel reaction.
Step 1: Esterification of DL-Serine
Objective: Protect the carboxylic acid to prevent zwitterion interference and increase solubility in organic solvents.
-
Reagents: DL-Serine, Thionyl Chloride (
), Methanol ( ). -
Mechanism: Acid-catalyzed Fischer esterification.
generates anhydrous in situ.
Procedure:
-
Suspend DL-Serine (10.5 g, 100 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask.
-
Cool to
in an ice bath. -
Add Thionyl Chloride (8.0 mL, 110 mmol) dropwise. Caution: Exothermic reaction with gas evolution (
). -
Remove ice bath and reflux for 2 hours. The solution should become clear.
-
Concentrate in vacuo to obtain DL-Serine methyl ester hydrochloride as a white solid.
-
Yield: Quantitative (~15.5 g). Use directly in the next step.
Step 2: N-Cbz Protection
Objective: Protect the amine to prevent nucleophilic interference.
-
Reagents: Benzyl chloroformate (Cbz-Cl),
, Water/Dioxane (1:1).
Procedure:
-
Dissolve the ester hydrochloride from Step 1 in Water (100 mL) and Dioxane (100 mL) .
-
Add
(25.2 g, 300 mmol) carefully (gas evolution). -
Cool to
.[1] Add Benzyl chloroformate (15.7 mL, 110 mmol) dropwise.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Stir at room temperature (RT) for 12 hours.
-
Workup: Evaporate Dioxane. Extract aqueous residue with Ethyl Acetate (
mL). Wash combined organics with 1M HCl, Water, and Brine. Dry over . -
Purification: Recrystallize from EtOAc/Hexanes if necessary.
-
Data Check: Product is N-Cbz-DL-Serine methyl ester .
Step 3: O-Tosylation
Objective: Convert the poor leaving group (-OH) into an excellent leaving group (-OTs).
-
Reagents: p-Toluenesulfonyl chloride (
), Pyridine (solvent/base). -
Critical Insight: Pyridine acts as both solvent and nucleophilic catalyst. Keep moisture out to prevent TsCl hydrolysis.
Procedure:
-
Dissolve N-Cbz-DL-Serine methyl ester (10 g, ~39.5 mmol) in dry Pyridine (40 mL) .
-
Cool to
. Add TsCl (9.0 g, 47 mmol) in portions. -
Stir at
for 2 hours, then store in a refrigerator ( ) overnight. -
Workup: Pour into ice-water (200 mL). The product often precipitates as an oil or solid. Extract with
.[2] Wash with cold 1M HCl (to remove pyridine) until aqueous phase is acidic. -
Result: N-Cbz-O-Tosyl-DL-Serine methyl ester .
Step 4: Finkelstein Iodination (The Core Synthesis)
Objective: Nucleophilic displacement of Tosylate by Iodide.
-
Reagents: Sodium Iodide (
), Acetone.[3] -
Mechanism:
substitution. The reaction is driven by the precipitation of Sodium Tosylate (NaOTs) in acetone.
Procedure:
-
Dissolve the Tosylate (10 g, 24.5 mmol) in Acetone (100 mL) .
-
Add Sodium Iodide (18.4 g, 122.5 mmol, 5 eq) .
-
Reflux the mixture for 6–12 hours. Monitor by TLC (Hexanes/EtOAc 2:1). The iodide runs faster (higher
) than the tosylate. -
Workup: Cool and filter off the white solid (NaOTs).
-
Concentrate the filtrate. Dissolve residue in Ether or EtOAc.
-
Wash: Wash with 10%
(Sodium Thiosulfate) to remove free iodine (yellow color), then water and brine. -
Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).
-
Product: 3-Iodo-N-Cbz-DL-alanine methyl ester (White to off-white solid).
Protocol 2: The Direct Route (Appel Reaction)
This method converts the alcohol directly to the iodide in one step. It is faster but requires careful chromatography to remove triphenylphosphine oxide (
-
Reagents: Triphenylphosphine (
), Iodine ( ), Imidazole, .[1] -
Mechanism: Formation of an oxyphosphonium intermediate, followed by
displacement by iodide.
Procedure:
-
Dissolve N-Cbz-DL-Serine methyl ester (5.0 g, 19.7 mmol) and
(7.7 g, 29.6 mmol) in dry Dichloromethane (DCM, 100 mL) . -
Add Imidazole (2.0 g, 29.6 mmol) .
-
Cool to
.[1] Add Iodine (7.5 g, 29.6 mmol) portion-wise. The solution will turn dark, then fade to yellow/orange.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Stir at RT for 2–4 hours.
-
Workup: Dilute with DCM. Wash with 10%
(critical to quench excess ), then saturated . -
Purification: The crude contains significant
. Use a silica plug initially (elute with 50% DCM/Hexanes) to remove the bulk of the oxide, followed by careful column chromatography (0-20% EtOAc/Hexanes).
Analytical Data & Quality Control
To ensure the integrity of the synthesized material, compare against these parameters.
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Turns yellow/pink if exposed to light (liberation of |
| Melting Point | Range varies slightly by purity; lower than the Boc analog ( | |
| TLC ( | ~0.60 (Hex/EtOAc 2:1) | Distinctly higher than starting serine ester (~0.2). |
| Storage | Critical: Unstable to light and moisture over time. |
Self-Validating NMR Check (
- 7.35 (m, 5H): Aromatic protons (Cbz group).
- 5.60 (d, 1H): NH proton (Carbamate).
-
5.15 (s, 2H): Benzylic
of Cbz. -
4.65 (m, 1H):
-proton. -
3.80 (s, 3H): Methyl ester (
). -
3.60 (dd, 2H):
-protons ( ). Diagnostic Signal: Look for the shift of these protons. In the serine precursor (OH), they are at ~3.9-4.0 ppm. In the iodide, they shift upfield to ~3.5-3.6 ppm due to the heavy atom effect of Iodine.
Safety & Handling
-
Alkyl Iodides: The product is a primary alkyl iodide and a potential alkylating agent. Handle with gloves in a fume hood.
-
Benzyl Chloroformate: A lachrymator and corrosive. Causes severe eye and skin burns.
-
Thionyl Chloride: Reacts violently with water releasing HCl and
. -
Waste: All iodine-containing waste must be segregated from general organic waste to prevent hazardous reactions with oxidizers.
References
-
Jackson, R. F. W.; Perez-Gonzalez, M. "Synthesis of N-(tert-Butoxycarbonyl)-
-iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural -Amino Acids via Palladium Catalyzed Cross Coupling Reactions."[3] Organic Syntheses2005 , 81,[4] 77. -
Dunn, M. J.; Jackson, R. F. W.; Pietruszka, J.; Turner, D.
-Amino Acid Derivatives via Cross-Coupling of Sterically Demanding Iodides with Organozinc Reagents."[3] J. Org.[2][5][6] Chem.1995 , 60, 2210–2215.[3] -
Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[6] Angew.[6] Chem. Int. Ed. Engl.1975 , 14, 801–811.[6]
-
Castanet, A.-S.; Colobert, F.; Broutin, P.-E.
-Iodoamines and -Iodo Amino Acids." Tetrahedron Lett.[2]2002 , 43, 5047–5048.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of enantiomerically pure β- and γ-amino acid derivatives using functionalized organozinc reagents - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 6. jk-sci.com [jk-sci.com]
